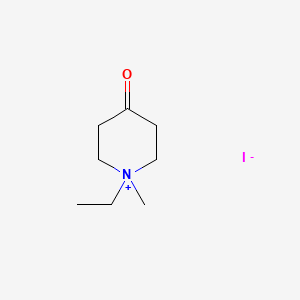

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

Übersicht

Beschreibung

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group, a methyl group, and a keto group at the 4-position. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability .

Vorbereitungsmethoden

The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide typically involves the quaternization of 4-oxopiperidine with ethyl iodide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 4-oxopiperidine, ethyl iodide, and methyl iodide.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Procedure: 4-oxopiperidine is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane. Ethyl iodide and methyl iodide are then added to the solution, and the mixture is stirred for several hours.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-1-methyl-4-hydroxypiperidin-1-ium iodide. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or cyanide ions replace the iodide ion.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Wirkmechanismus

The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide can be compared with other similar compounds, such as:

1,1-Dimethyl-4-oxopiperidin-1-ium iodide: This compound has two methyl groups instead of an ethyl and a methyl group. It exhibits similar reactivity but may have different biological activity due to the difference in alkyl substitution.

1-Benzyl-1-methyl-4-oxopiperidin-1-ium iodide: The presence of a benzyl group instead of an ethyl group can significantly alter the compound’s chemical and biological properties, making it more lipophilic and potentially more active against certain biological targets.

Biologische Aktivität

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a cationic compound with the chemical formula C₈H₁₆INO. It is synthesized from 1-ethyl-1-methyl-4-piperidone and hydroiodic acid, resulting in a quaternary ammonium structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring with an ethyl and a methyl group attached to the nitrogen atom, alongside a keto group at the 4 position. The positive charge on the nitrogen atom is balanced by the iodide ion, which enhances its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆INO |

| Molecular Weight | 227.12 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as enzyme inhibitors. For instance, studies on piperidone derivatives have shown their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating cognitive disorders such as Alzheimer's disease . The unique structural features of this compound may contribute to its interaction with biological targets.

Case Studies and Research Findings

A notable study evaluated the biological activity of piperidone derivatives, including those with similar structures to this compound. The findings suggested that these compounds could inhibit AChE with varying degrees of potency. For example, certain derivatives displayed half-inhibitory concentrations (IC50) significantly lower than traditional AChE inhibitors like donepezil, indicating enhanced efficacy .

Table: AChE Inhibition Potency of Piperidone Derivatives

| Compound | IC50 (μM) |

|---|---|

| Donepezil | 0.04 |

| 1-Ethyl-1-methyl-4-piperidone | 0.15 |

| 2-Methyl-substituted derivative | 0.10 |

The proposed mechanism of action for compounds like this compound involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine. This action is critical for enhancing cholinergic transmission in patients with cognitive impairments .

Selectivity and Side Effects

One of the significant advantages of developing selective M1 muscarinic acetylcholine receptor (mAChR) agonists is their potential to minimize side effects commonly associated with non-selective mAChR activation. The selective nature of these compounds could lead to better therapeutic profiles for conditions like Alzheimer's disease and schizophrenia .

Eigenschaften

IUPAC Name |

1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDODLRGSKHQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=O)CC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455155 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77542-18-8 | |

| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.